molecular formula C10H10BO5P B11763406 [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid

Cat. No.: B11763406
M. Wt: 251.97 g/mol
InChI Key: QSWAJSZWAZATMU-UHFFFAOYSA-N
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Description

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid is a compound that features both boron and phosphorus functional groups attached to a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid typically involves the reaction of naphthalene derivatives with boron and phosphorus reagents. One common method is the Suzuki–Miyaura coupling, which uses boronic acids or esters and phosphonic acid derivatives under palladium catalysis . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid can undergo various types of chemical reactions, including:

    Oxidation: The boron and phosphorus groups can be oxidized to form boronic acids and phosphonic acids, respectively.

    Reduction: The compound can be reduced to form boranes and phosphines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions include boronic acids, phosphonic acids, boranes, phosphines, and various substituted naphthalene derivatives.

Scientific Research Applications

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid involves its interaction with specific molecular targets. The boron and phosphorus groups can form covalent bonds with biological molecules, altering their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid apart from these similar compounds is its dual functionality, combining both boron and phosphorus groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly valuable in applications requiring both boron and phosphorus chemistry.

Properties

Molecular Formula

C10H10BO5P

Molecular Weight

251.97 g/mol

IUPAC Name

(6-borononaphthalen-2-yl)phosphonic acid

InChI

InChI=1S/C10H10BO5P/c12-11(13)9-3-1-8-6-10(17(14,15)16)4-2-7(8)5-9/h1-6,12-13H,(H2,14,15,16)

InChI Key

QSWAJSZWAZATMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)P(=O)(O)O)(O)O

Origin of Product

United States

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